methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 784186-87-4
VCID: VC4965146
InChI: InChI=1S/C19H19N5O4S/c1-27-15-9-5-12(6-10-15)17-22-23-19(24(17)20)29-11-16(25)21-14-7-3-13(4-8-14)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25)
SMILES: COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C19H19N5O4S
Molecular Weight: 413.45

methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

CAS No.: 784186-87-4

Cat. No.: VC4965146

Molecular Formula: C19H19N5O4S

Molecular Weight: 413.45

* For research use only. Not for human or veterinary use.

methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate - 784186-87-4

Specification

CAS No. 784186-87-4
Molecular Formula C19H19N5O4S
Molecular Weight 413.45
IUPAC Name methyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C19H19N5O4S/c1-27-15-9-5-12(6-10-15)17-22-23-19(24(17)20)29-11-16(25)21-14-7-3-13(4-8-14)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25)
Standard InChI Key RFQFIBHXNGZLOE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Introduction

Chemical Formula and Molecular Weight

While the exact chemical formula and molecular weight of methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate are not provided, we can estimate them based on similar compounds. For example, ethyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate would have a molecular weight slightly higher due to the ethyl group.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Starting materials might include benzoic acid derivatives and triazole compounds. A common approach could involve:

  • Esterification: Forming the methyl ester of benzoic acid.

  • Amidation: Attaching the acetamido group to the benzoate.

  • Sulfur Linkage: Forming the sulfanyl bond between the triazole and acetamido groups.

Synthesis Conditions

  • Solvents: Organic solvents like dichloromethane or dimethylformamide.

  • Catalysts: May require catalysts for specific steps, such as acid or base for esterification.

Biological Activity

Compounds with triazole rings often exhibit biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a sulfanyl group can enhance these activities by facilitating interactions with biological targets.

Potential Applications

ApplicationDescription
AnticancerMay inhibit cell proliferation or induce apoptosis.
AntimicrobialCould exhibit activity against bacteria or fungi.
Anti-inflammatoryPotential for reducing inflammation through enzyme inhibition.

Research Findings

While specific research findings on methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate are not available, related compounds have shown promise in various therapeutic areas. For instance, triazole-based compounds have been explored for their anticancer and anti-inflammatory properties .

Future Directions

Further research is needed to fully explore the potential of this compound. This could involve:

  • In Vitro Studies: Evaluating biological activity against specific targets.

  • In Vivo Studies: Assessing efficacy and safety in animal models.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to optimize its properties.

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